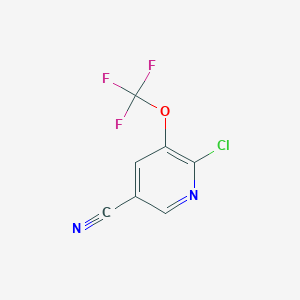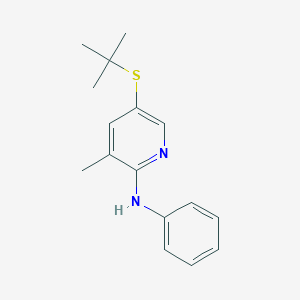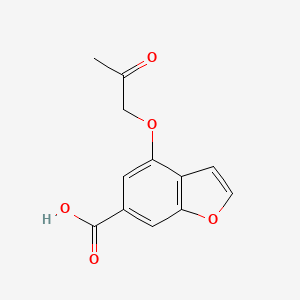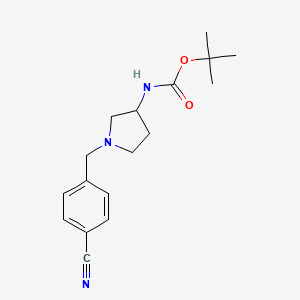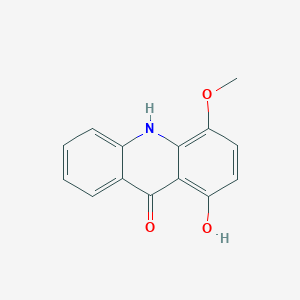![molecular formula C9H8F3NO2 B15058359 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine](/img/structure/B15058359.png)
1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine is a compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a trifluoroethanamine group, which contribute to its distinct chemical properties.
准备方法
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine typically involves several key steps. One common synthetic route includes the Pd-catalyzed C-N cross-coupling reaction. This method utilizes a palladium catalyst, such as PdCl2, in combination with ligands like xantphos and a base such as cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane at elevated temperatures (e.g., 130°C) . Another approach involves the use of ethyl bromoacetate and sodium hydride (NaH) in dimethylformamide (DMF) at 50°C .
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the acylation of 1,3-benzodioxole can be performed using a recyclable heterogeneous catalyst in a continuous flow reactor, achieving high conversion rates and selectivity .
化学反应分析
1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethanamine moiety, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
作用机制
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and suppressing tubulin polymerization . These actions disrupt the mitotic process, leading to cell death.
相似化合物的比较
When compared to similar compounds, 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine stands out due to its trifluoroethanamine group, which imparts unique chemical properties. Similar compounds include:
1-(Benzo[d][1,3]dioxol-5-yl)ethanol: This compound lacks the trifluoroethanamine group and has different reactivity and applications.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: This derivative is used as a modulator of ATP-binding cassette transporters for the treatment of cystic fibrosis.
属性
分子式 |
C9H8F3NO2 |
|---|---|
分子量 |
219.16 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6/h1-3,8H,4,13H2 |
InChI 键 |
JXLZUZPJXBKHRS-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


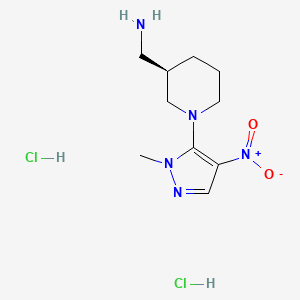

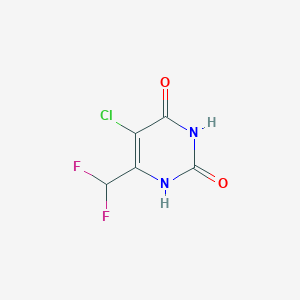

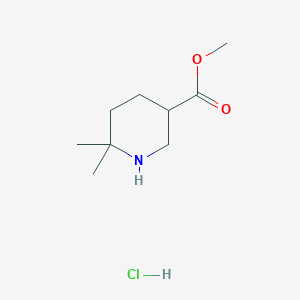
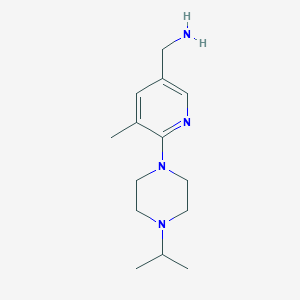
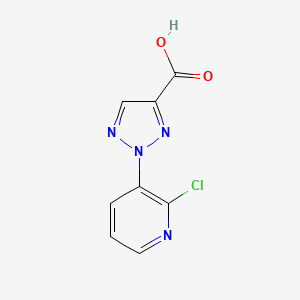
![2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B15058340.png)
